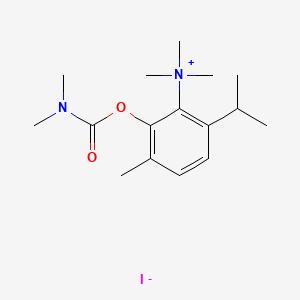
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide is a complex organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound is known for its unique structure, which includes a trimethylammonio group and a carvacryl ester, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide typically involves the reaction of dimethylcarbamoyl chloride with 5-trimethylammonio carvacrol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The iodide ion is introduced through a subsequent reaction with an iodide salt, such as sodium iodide, in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified through crystallization or distillation to obtain the pure compound.
化学反应分析
Types of Reactions
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
科学研究应用
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with biological membranes, potentially disrupting their function. The carvacryl ester moiety may interact with enzymes or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate ester with different biological and chemical properties.
Ethyl carbamate: Another carbamate ester with distinct applications and effects.
Phenyl carbamate: Known for its use in pharmaceuticals and as a reagent in organic synthesis.
Uniqueness
Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide is unique due to its specific structure, which includes both a trimethylammonio group and a carvacryl ester. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
64050-90-4 |
|---|---|
分子式 |
C16H27IN2O2 |
分子量 |
406.30 g/mol |
IUPAC 名称 |
[2-(dimethylcarbamoyloxy)-3-methyl-6-propan-2-ylphenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C16H27N2O2.HI/c1-11(2)13-10-9-12(3)15(14(13)18(6,7)8)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |
InChI 键 |
SPEWFWPICGUUEI-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C(=C(C=C1)C(C)C)[N+](C)(C)C)OC(=O)N(C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


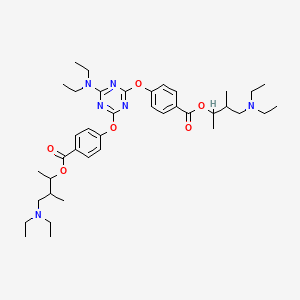
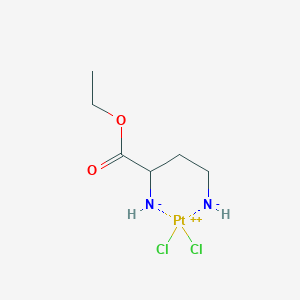
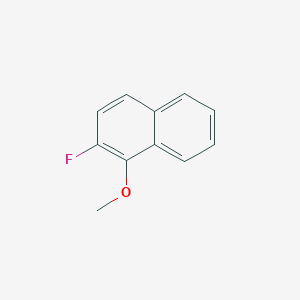
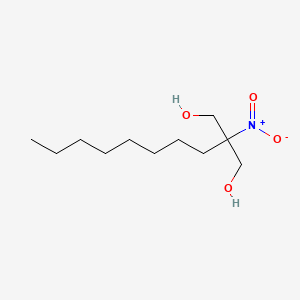
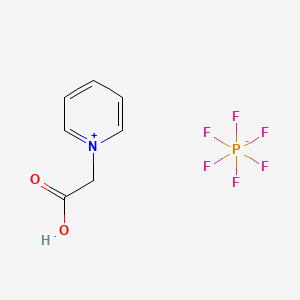
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
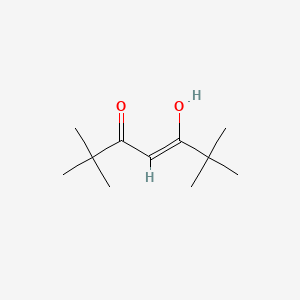
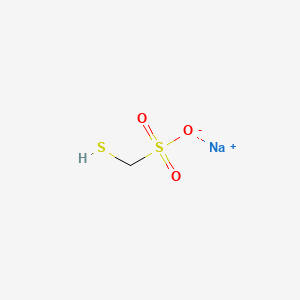
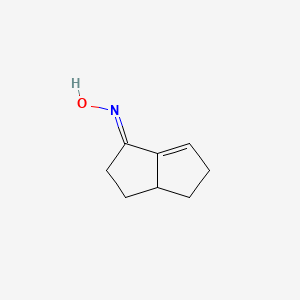
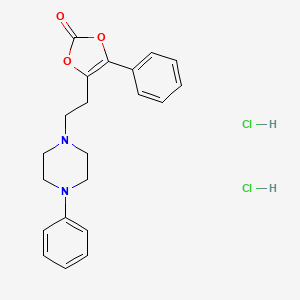
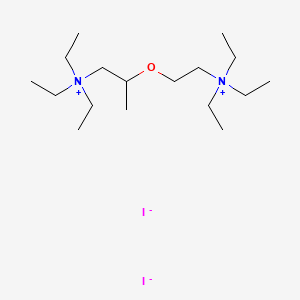
![(E)-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B13774761.png)
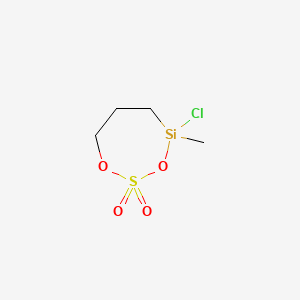
![hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B13774776.png)
